molecular formula C17H19NO2 B12659291 Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- CAS No. 65261-98-5

Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl-

Cat. No.: B12659291
CAS No.: 65261-98-5
M. Wt: 269.34 g/mol
InChI Key: UNPDYXVRNXWRHK-UHFFFAOYSA-N
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Description

Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure substituted with a 2,5-dimethylphenoxy group and an ethyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- typically involves the reaction of 3-(2,5-dimethylphenoxy)benzoic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding benzoyl chloride intermediate. This intermediate is then reacted with ethylamine to yield the desired benzamide compound.

Industrial Production Methods

Industrial production of Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or aminated benzamides.

Scientific Research Applications

Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 3-(2,5-dimethylphenoxy)-N-methyl-
  • Benzamide, 3-(2,5-dimethylphenoxy)-N-(3-methoxypropyl)-

Uniqueness

Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

65261-98-5

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

3-(2,5-dimethylphenoxy)-N-ethylbenzamide

InChI

InChI=1S/C17H19NO2/c1-4-18-17(19)14-6-5-7-15(11-14)20-16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

UNPDYXVRNXWRHK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OC2=C(C=CC(=C2)C)C

Origin of Product

United States

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